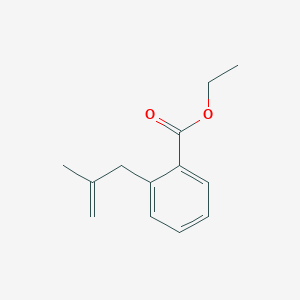

3-(2-Carboethoxyphenyl)-2-methyl-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2-Carboethoxyphenyl)-2-methyl-1-propene” is a chemical compound with the IUPAC name ethyl 2-allylbenzoate . It has a molecular weight of 190.24 . The compound is a yellow oil .

Molecular Structure Analysis

The molecular structure of “3-(2-Carboethoxyphenyl)-2-methyl-1-propene” is represented by the linear formula C12H14O2 . The InChI code for this compound is 1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 .Physical And Chemical Properties Analysis

“3-(2-Carboethoxyphenyl)-2-methyl-1-propene” is a yellow oil . Its molecular weight is 190.24 . The compound’s InChI code is 1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 .Wissenschaftliche Forschungsanwendungen

1. Methanol Conversion to Propene

Research indicates that 3-(2-Carboethoxyphenyl)-2-methyl-1-propene is involved in the conversion of methanol to propene (MTP) process. This process, especially over high silica H-ZSM-5 catalysts, is crucial for understanding the reaction mechanisms in the MTP process. The study found that methylation-cracking is a key mechanism in this typical MTP process, requiring recycling of alkenes for efficient operation (Wu et al., 2011).

2. Electrochemical Synthesis of Carboxylic Acids

The electrochemical synthesis of carboxylic acids from alkenes, utilizing CO2 as a C1-synthon, is another application. In this context, 3-(2-Carboethoxyphenyl)-2-methyl-1-propene is used to study the behavior of monoenes like propene and 1-butene. The synthesis yields various products, including 2-methyl-butanedioic acid and 3-butenoic acid, highlighting the compound's role in electrochemical reactions (Bringmann & Dinjus, 2001).

3. Zeolite-Catalyzed Methylation Reactions

Studies on zeolite-catalyzed methylation reactions reveal the importance of 3-(2-Carboethoxyphenyl)-2-methyl-1-propene in hydrocarbon activation on acidic zeolites. Efficient catalysts with weak acidities can prevent side reactions, such as the formation of ethene oligomers, leading to superior propene selectivity in the product distribution (Zhu et al., 2008).

4. Kinetic Investigations in Propene-Ethene Copolymer Elastomers

The compound is also significant in the study of propene-ethene copolymer elastomers. These investigations focus on the kinetic aspects and microstructure characterization under varying conditions, contributing to the understanding of copolymerization processes (Voegelé et al., 2002).

5. First Principle Kinetic Studies of Zeolite-Catalyzed Methylation Reactions

Research using state-of-the-art computational techniques to study methylation reactions of alkenes, including 3-(2-Carboethoxyphenyl)-2-methyl-1-propene, over H-ZSM-5 catalysts is notable. This research provides insights into Arrhenius plots, rate constants, and the relative reactivity of alkenes, contributing to the understanding of the methanol to hydrocarbons (MTH) process (Van Speybroeck et al., 2011).

Eigenschaften

IUPAC Name |

ethyl 2-(2-methylprop-2-enyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-4-15-13(14)12-8-6-5-7-11(12)9-10(2)3/h5-8H,2,4,9H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRAPEKQGJQTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641150 |

Source

|

| Record name | Ethyl 2-(2-methylprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Carboethoxyphenyl)-2-methyl-1-propene | |

CAS RN |

731772-82-0 |

Source

|

| Record name | Ethyl 2-(2-methylprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)